molecular formula C11H11N3O3 B12918849 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 4878-54-0

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione

Katalognummer: B12918849
CAS-Nummer: 4878-54-0
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: REQUYQKTHSNJBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxyaniline with pyrimidine-2,4-dione under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Used in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of inflammatory mediators or viral replication. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenylpyrimidine: Similar structure but lacks the amino group.

    2,4-Diaminopyrimidine: Contains two amino groups instead of one.

    4-Methoxyaniline: Contains the methoxyphenyl group but lacks the pyrimidine ring.

Uniqueness

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of the methoxyphenyl and pyrimidine moieties, which contribute to its diverse pharmacological activities. The presence of both the amino and methoxy groups enhances its ability to interact with various biological targets, making it a versatile compound for research and development.

Eigenschaften

CAS-Nummer

4878-54-0

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

5-(4-methoxyanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16)

InChI-Schlüssel

REQUYQKTHSNJBA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2=CNC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.